3-Bromo-1-ethyl-1H-1,2,4-triazole
CAS No.: 64907-54-6
Cat. No.: VC5650706
Molecular Formula: C4H6BrN3
Molecular Weight: 176.017
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64907-54-6 |
|---|---|
| Molecular Formula | C4H6BrN3 |
| Molecular Weight | 176.017 |
| IUPAC Name | 3-bromo-1-ethyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 |
| Standard InChI Key | IPDWEAXPUUZRBK-UHFFFAOYSA-N |
| SMILES | CCN1C=NC(=N1)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-bromo-1-ethyl-1H-1,2,4-triazole, reflecting the positions of the ethyl and bromine substituents on the triazole ring. Its molecular formula is C₄H₆BrN₃, with a molecular weight of 176.01 g/mol .
Structural Features
The triazole core consists of three nitrogen atoms and two carbon atoms arranged in a planar, aromatic ring. The ethyl group at N1 introduces steric bulk and lipophilicity, while the bromine at C3 enhances electrophilicity, making the compound reactive toward nucleophilic substitution . Key spectroscopic identifiers include:
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C-Br stretching vibration in IR spectroscopy near 550 cm⁻¹.
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¹H NMR signals for the ethyl group: δ ~1.3–1.5 ppm (CH₃) and δ ~4.2–4.5 ppm (N-CH₂) .
Physical and Chemical Properties
Physicochemical Parameters
Experimental and computed properties include :
| Property | Value |
|---|---|
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 263.2 ± 23.0 °C (760 mmHg) |
| Flash Point | 113.0 ± 22.6 °C |
| Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) |
| LogP (Partition Coefficient) | 1.09 |
| Polar Surface Area (PSA) | 30.71 Ų |
These properties influence solubility, reactivity, and pharmacokinetic behavior. The moderate LogP value suggests balanced lipophilicity, suitable for drug-like molecules.
Synthetic Pathways and Production
Challenges in Regioselectivity
Achieving regioselective bromination at C3 requires careful control of reaction conditions. Electron-withdrawing groups or protective strategies may direct bromination to the desired position, as observed in related triazole syntheses .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom at C3 is susceptible to displacement by nucleophiles (e.g., amines, thiols), forming derivatives such as:
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3-Amino-1-ethyl-1H-1,2,4-triazole (via reaction with ammonia).
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3-Thio-1-ethyl-1H-1,2,4-triazole (using potassium thiolate).
Oxidation and Reduction
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Oxidation: Hydrogen peroxide or KMnO₄ may oxidize the triazole ring, though products remain uncharacterized for this derivative.
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Reduction: LiAlH₄ could hydrogenate the ring, potentially yielding tetrahydropyrimidine analogs .
| Compound Class | MIC Range (μg/mL) | Target Pathogen |
|---|---|---|
| 1,2,4-Triazole analogs | 2–32 | Mycobacterium tuberculosis |
Mechanistic Insights
Triazoles often inhibit enzymes critical for microbial survival. For Mtb, proposed targets include:
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KatG (Catalase-peroxidase): Essential for isoniazid activation and oxidative stress response. Molecular docking studies correlate triazole binding affinity with antimycobacterial efficacy .
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Cell Wall Synthesis Enzymes: Analogous to β-lactam antibiotics, triazoles may disrupt peptidoglycan assembly.
Applications in Medicinal Chemistry
Case Study: Cytokine Modulation
In LPS-stimulated PBMCs, related triazoles reduced TNF-α production by 40–60%, suggesting anti-inflammatory applications .
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